molecular formula C15H11Cl2F2NO3 B5819327 N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No. B5819327
M. Wt: 362.2 g/mol
InChI Key: HSZAESZHNJVTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide, commonly known as DFB, is a synthetic compound that has been studied for its potential use in scientific research. DFB is a member of the benzamide family and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DFB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DFB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anti-cancer properties and are currently being studied as potential cancer treatments.
DFB has also been found to inhibit the activity of protein kinase C (PKC), which is an enzyme that plays a role in cell signaling and proliferation. PKC inhibitors have been studied for their potential use in cancer treatment and other diseases.
Biochemical and Physiological Effects:
DFB has been found to have a wide range of biochemical and physiological effects. Studies have shown that DFB can induce apoptosis in cancer cells, inhibit the growth of tumors, and protect neurons from damage caused by oxidative stress. DFB has also been found to have anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFB in lab experiments is its specificity for certain enzymes and signaling pathways. DFB has been found to selectively inhibit HDACs and PKC, which makes it a useful tool for studying the role of these enzymes in various diseases.
One limitation of using DFB in lab experiments is its potential toxicity. Studies have shown that DFB can be toxic to certain cell types at high concentrations. Careful dosing and monitoring are necessary when using DFB in lab experiments.

Future Directions

There are several areas of research that could benefit from further study of DFB. One area is the development of more specific HDAC inhibitors for cancer treatment. DFB has shown promise as an HDAC inhibitor, but further research is needed to optimize its activity and reduce its toxicity.
Another area of research is the development of DFB derivatives with improved pharmacokinetic properties. DFB has a short half-life and is rapidly metabolized in the body, which limits its potential use as a therapeutic agent. Derivatives of DFB with improved stability and bioavailability could be developed for use in clinical trials.
Conclusion:
In conclusion, DFB is a synthetic compound that has shown promise as a tool for scientific research. Its specificity for certain enzymes and signaling pathways makes it a useful tool for studying the role of these enzymes in various diseases. DFB has potential applications in cancer treatment and the treatment of neurological disorders. Further research is needed to optimize its activity and reduce its toxicity, and to develop DFB derivatives with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of DFB involves a multi-step process that begins with the reaction of 3,4-dichloroaniline with 4-difluoromethoxy-3-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride and dimethylformamide (DMF) to form the final product, DFB.

Scientific Research Applications

DFB has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DFB has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. DFB has also been found to inhibit the growth of tumors in animal models.
Another area of research where DFB has shown promise is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that DFB can inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. DFB has also been found to protect neurons from damage caused by oxidative stress, which is a contributing factor in the development of Parkinson's disease.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F2NO3/c1-22-13-6-8(2-5-12(13)23-15(18)19)14(21)20-9-3-4-10(16)11(17)7-9/h2-7,15H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZAESZHNJVTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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